N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a pyrimidine core substituted with a sulfanyl-acetamide moiety and a 4-(4-methoxyphenyl)piperazine group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-20-7-3-18(4-8-20)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)19-5-9-21(32-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECNMQILUVSBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with ethyl isobutyl pyrazole carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented, showing promising results in vitro.
Case Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
The compound also shows promise in the field of neuropharmacology. Its structural similarity to known neuroleptics suggests potential applications in treating psychiatric disorders.
Case Study : Research indicated that this compound exhibited anxiolytic and antipsychotic-like effects in animal models. This opens avenues for further exploration in human clinical trials.
Antimicrobial Properties
Emerging data suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Pyrimidine vs. Thiazole Derivatives
- Compound 18 () : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide replaces the pyrimidine with a thiazole ring. This substitution reduces molecular planarity and alters hydrogen-bonding capacity. The melting point (302–303°C) is higher than typical pyrimidine derivatives, suggesting enhanced crystallinity .
- GSK1570606A (): Features a thiazole core with fluorophenyl and pyridyl groups.
Pyrimidine Substituent Variations
- BB07286 () : N-(5-chloro-2-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide introduces a chloro and methoxy group on the phenyl ring. The chloro group increases molecular weight (500.01 g/mol vs. ~450 g/mol for unsubstituted analogs) and may enhance halogen bonding in target interactions .
- Compound 899541-07-2 () : Incorporates a trifluoromethyl and thiophene group on the pyrimidine. The trifluoromethyl group significantly elevates lipophilicity, which could influence metabolic stability and bioavailability .
Piperazine Substituent Modifications
- Compound 20 () : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide replaces the methoxyphenyl with a fluorophenyl group. Fluorine’s electron-withdrawing effect may reduce piperazine basicity, altering receptor-binding kinetics .
- Compound 16 () : 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide retains the 4-methoxyphenylpiperazine but pairs it with a benzothiazole. The benzothiazole’s bulkiness may sterically hinder target engagement compared to pyrimidine-based analogs .
Comparative Data Table
*Estimated based on structural similarity.
Biological Activity
N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine moiety, which is known for its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O2S |
| Molecular Weight | 463.6 g/mol |
| LogP | 4.7431 |
| Polar Surface Area | 53.166 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
2. Antimicrobial Activity
Compounds similar to this compound have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, in vitro studies have indicated that certain piperazine derivatives can effectively inhibit bacterial growth at low concentrations, suggesting potential applications in treating bacterial infections.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various piperazine derivatives for their antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 11 nM against MRSA strains, highlighting the potential of such compounds in clinical applications for resistant infections .
Inhibition of Acetylcholinesterase
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Virtual screening studies have shown that piperazine derivatives can bind effectively to AChE, suggesting that this compound may also exhibit neuroprotective effects through similar mechanisms .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide?
The synthesis typically involves multi-step reactions with strict control of solvents, catalysts, and temperature. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution or thioether formation .
- Temperature : Maintain 60–80°C to avoid intermediate decomposition .
Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity before proceeding to subsequent steps .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and piperazine/pyrimidine ring conformations .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify functional groups like sulfanyl (C-S) and methoxy (O-CH₃) .
- HPLC : Assess purity (>95%) and detect side products .
Q. How is crystallographic data obtained to validate the molecular structure?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELX is employed to resolve the 3D structure. For example, SHELXL refines atomic coordinates and thermal parameters, while SHELXS solves phase problems . Proper crystal growth conditions (e.g., slow evaporation in ethanol) are critical for high-quality data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR shifts) during structural validation?
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals, particularly in the piperazine and pyrimidine regions .
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
- Cross-reference with structurally similar compounds (e.g., pyridazine or thiazole analogs) to identify expected shift ranges .
Q. What computational strategies are recommended for predicting biological targets or binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like serotonin receptors (5-HT), leveraging the compound’s piperazine moiety as a potential pharmacophore .
- Molecular dynamics (MD) simulations : Simulate binding stability in explicit solvent (e.g., water) over 100 ns to assess conformational changes .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with methoxy groups) using tools like PHASE .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Functional group modifications : Replace methoxy groups with halogens (e.g., -F, -Cl) to alter electron density and receptor affinity .
- Core structure variations : Synthesize analogs with pyridazine instead of pyrimidine to assess ring size impact on activity .
- Bioassay comparisons : Test derivatives against a panel of enzymes (e.g., kinases) or receptors (e.g., dopamine D₂) to quantify potency shifts .
Q. Example SAR Comparison Table
| Derivative Structure | Modification Site | Bioactivity (IC₅₀, nM) | Target Receptor |
|---|---|---|---|
| Parent Compound | N/A | 120 ± 5 | 5-HT₁A |
| 4-Chloro-methoxy analog | Methoxy → Chloro | 85 ± 3 | 5-HT₁A |
| Pyridazine-core analog | Pyrimidine → Pyridazine | 210 ± 10 | D₂ |
| Data adapted from structural analogs in and . |
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Thermogravimetric analysis (TGA) : Measure thermal stability up to 300°C to identify decomposition points .
- Kinetic studies : Incubate the compound in buffer solutions (pH 1–9) and analyze degradation products via LC-MS .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation (λ = 254 nm) .
Q. What methodologies are effective for troubleshooting low yields in multi-step synthesis?
- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., sulfanyl-acetamide precursors) via flash chromatography .
- Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. of piperazine derivative) or switch catalysts (e.g., Pd/C for hydrogenation) .
- Scale-up adjustments : Use flow chemistry for exothermic steps to improve heat dissipation .
Methodological Considerations
- Key references : Prioritize peer-reviewed journals (e.g., ) and PubChem for structural data .
- Data validation : Cross-check spectral and crystallographic data with open-access databases (e.g., CCDC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
